molecular formula C11H17N3O2S B13874713 3-(4-Aminopiperidin-1-yl)benzenesulfonamide

3-(4-Aminopiperidin-1-yl)benzenesulfonamide

Cat. No.: B13874713
M. Wt: 255.34 g/mol
InChI Key: VQHKEBDJAVPBEQ-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)benzenesulfonamide is a compound that features a piperidine ring substituted with an amino group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)benzenesulfonamide typically involves the coupling of benzenesulfonyl chloride with 1-amino piperidine under dynamic pH control in aqueous media . The reaction is carried out in the presence of a base such as sodium hydride (NaH) and a solvent like N,N-dimethylformamide (DMF) . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with electrophiles in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles, bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N-(piperidin-1-yl)benzenesulfonamide
  • N-benzyl-N-(piperidin-1-yl)benzenesulfonamide

Uniqueness

3-(4-Aminopiperidin-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H17N3O2S/c12-9-4-6-14(7-5-9)10-2-1-3-11(8-10)17(13,15)16/h1-3,8-9H,4-7,12H2,(H2,13,15,16)

InChI Key

VQHKEBDJAVPBEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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